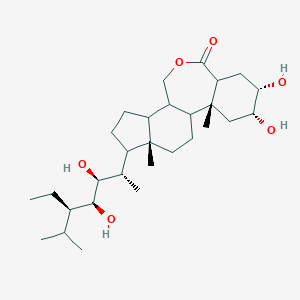

22S,23S-Homobrassinolide

Beschreibung

Eigenschaften

IUPAC Name |

(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17+,18?,19?,20?,21?,22?,23-,24+,25-,26-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKODJJEORHMZ-MWVCNTFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H]([C@H]([C@@H](C)C1CCC2[C@@]1(CCC3C2COC(=O)C4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Steps:

-

RuO<sub>4</sub>-Mediated Dihydroxylation :

Stigmasta-2,(22E)-dien-6-one (5 ) is treated with catalytic RuO<sub>4</sub> to yield (2α,3α,22S,23S)-tetrahydroxy-5α-stigmastan-6-one (4 ) with >90% regioselectivity. -

Baeyer-Villiger Oxidation :

The B-ring ketone in intermediate 9 undergoes oxidation with sodium perborate in acetic acid, forming the lactone 10 in 85% yield.

Advantages:

-

Cost Efficiency : Sodium perborate replaces expensive peracids, reducing production costs.

-

Scalability : The protocol is adaptable to industrial-scale synthesis due to mild reaction conditions and readily available reagents.

This method achieves a 19.2% overall yield, marking a significant improvement over traditional approaches.

Comparative Analysis of Synthetic Methods

Critical Intermediates and Their Roles

Table 2: Key Intermediates in 22(S),23(S)-Homobrassinolide Synthesis

Optimization Strategies and Yield Improvement

Solvent Systems

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like lithium aluminum hydride or hydrogen gas.

Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example:

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated compounds or ethers.

Wissenschaftliche Forschungsanwendungen

Effects on Rooting Capacity

One of the most significant applications of 22S,23S-Homobrassinolide is its ability to enhance rooting in plant cuttings. Research has demonstrated that HBr significantly increases the rooting percentage in Norway spruce (Picea abies) cuttings. In a study, cuttings treated with 60 ppm of HBr showed a rooting success rate of 92%, compared to just 50% in the control group . This effect is attributed to HBr's ability to promote adventitious root formation and improve overall survival rates of cuttings.

Table 1: Effect of HBr on Rooting Capacity

| Treatment Concentration (ppm) | Rooting Percentage (%) |

|---|---|

| Control | 50 |

| 60 ppm HBr | 92 |

| 5 ppm HBr | Significantly improved |

Influence on Fruit Quality

HBr has also been studied for its impact on fruit quality in various crops. In sweet cherries ('Summit' and 'Regina'), applications of HBr were found to enhance stem resistance and firmness compared to treatments with gibberellic acid (GA3) . The combination of these plant growth regulators can lead to improved fruit characteristics such as weight and flesh-to-seed ratio.

Table 2: Effects of HBr and GA3 on Sweet Cherry Quality

| Treatment | Flesh Firmness | Weight Increase | Flesh-to-Seed Ratio |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| HBr | Improved | Increased | Enhanced |

| GA3 | Moderate | Increased | Moderate |

Physiological Responses

The physiological effects of HBr extend beyond rooting and fruit quality. It influences various metabolic processes within plants. A study indicated that HBr affects cell potential, proton extrusion, and the reduction of ferricyanide in plant cells . These physiological changes contribute to enhanced nutrient uptake and overall plant health.

Wirkmechanismus

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This may include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interaction with Receptors: Modulating receptor activity and signaling pathways.

Influence on Gene Expression: Affecting the transcription and translation of specific genes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Gibberellic Acid (GA₃)

Functional Differences

*Total soluble solids (TSS).

- Key Finding: this compound is 500–1,000× more potent than GA₃ in plant growth regulation but less effective in improving visual fruit characteristics .

Comparison with Other Brassinosteroids

Structural and Functional Contrasts

Mechanistic Insights

- Membrane Potential: this compound hyperpolarizes leaf cell membranes by stimulating proton pumps, akin to fusicoccin but with 50% lower efficiency than epibrassinolide .

- Insect Hormone Systems: Competes with ecdysteroids for receptor binding in Chironomus tentans but with 10× lower affinity than 20-hydroxyecdysone .

Comparison with Ecdysteroids

*20-hydroxyecdysone.

Comparison with Stigmasterol and Derivatives

- Key Finding : The 22S,23S-diol configuration is critical for enhancing proton pump activity, surpassing native sterols like stigmasterol .

Chemical and Physical Properties Relative to Analogs

Biologische Aktivität

22S,23S-Homobrassinolide (22S,23S-HBL) is a synthetic brassinosteroid, a class of plant hormones that play crucial roles in various physiological processes in plants. These include growth regulation, stress response, and developmental processes. This article explores the biological activity of 22S,23S-HBL, focusing on its effects on plant growth, gene expression, and physiological responses.

Chemical Structure and Properties

22S,23S-HBL is characterized by its stereochemistry at the 22nd and 23rd carbon positions. It is soluble in organic solvents like dimethyl formamide and slightly soluble in DMSO. The compound has been shown to enhance rooting percentages in certain plant species when applied at specific concentrations .

Biological Activity Overview

The biological activity of 22S,23S-HBL has been assessed through various studies that evaluate its effects on plant growth and development. Key findings include:

- Rooting Enhancement : Application of 22S,23S-HBL significantly increases rooting percentages in cuttings of Norway spruce (Picea abies) at concentrations around 60 ppm .

- Gene Expression Regulation : Studies indicate that 22S,23S-HBL can influence the expression of BR-responsive genes in plants. For instance, it has been shown to induce the expression of genes such as DWF4 and SAUR-AC1, which are critical for brassinosteroid signaling pathways .

- Physiological Responses : The compound exhibits varying effects on root growth depending on concentration. High concentrations can inhibit root elongation, while lower concentrations promote growth .

Comparative Analysis with Other Brassinosteroids

Research has compared the biological activity of 22S,23S-HBL with other brassinosteroids like brassinolide (BL) and 24-epibrassinolide (24-EBL). The findings suggest:

| Compound | Root Growth Effect | Gene Expression Induction | Overall Bioactivity |

|---|---|---|---|

| 22S,23S-HBL | Moderate | Intermediate | Strong |

| Brassinolide | Strong | High | Very Strong |

| 24-Epibrassinolide | Weak | Low | Weak |

These results indicate that while 22S,23S-HBL is not as potent as BL, it shows a significant level of activity compared to other analogs .

Case Studies

Several case studies have highlighted the practical applications of 22S,23S-HBL in agriculture:

- Crop Yield Enhancement : In trials conducted with various crops, including soybeans and beans, application of 22S,23S-HBL led to improved growth metrics such as stem elongation and leaf expansion under stress conditions .

- Stress Resistance : Research has demonstrated that plants treated with 22S,23S-HBL exhibit increased resistance to abiotic stresses like drought and salinity. This effect is attributed to the compound's role in enhancing root system development and improving water uptake efficiency .

- Field Trials : Field studies have shown that foliar application of 22S,23S-HBL can lead to significant increases in crop yields compared to untreated controls. This underscores its potential as a biostimulant in sustainable agriculture practices .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.